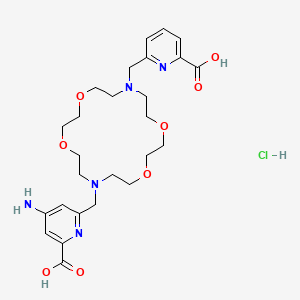

Macropa-NH2 hydrochloride

Description

Historical Context of Macrocyclic Ligand Development and Relevance in Coordination Chemistry

The development of macrocyclic ligands traces its roots to the early 20th century, with significant progress occurring in the 1960s and 1970s through the discovery of crown ethers and cryptands. numberanalytics.com These molecules demonstrated a remarkable ability to selectively bind with alkali and alkaline earth metals, which was a revolutionary concept at the time. numberanalytics.com This selectivity is largely attributed to the "macrocyclic effect," a phenomenon where a macrocyclic ligand forms a significantly more stable complex with a metal ion compared to its analogous open-chain counterpart. numberanalytics.com This enhanced stability arises from favorable enthalpic and entropic contributions. numberanalytics.com

Macrocyclic ligands have become indispensable in coordination chemistry due to their capacity to form highly stable complexes with a wide array of metal ions. numberanalytics.com This has led to their use in diverse fields such as catalysis, medicinal chemistry for drug delivery and imaging, and materials science for the creation of sensors and other functional materials. numberanalytics.com In the context of nuclear medicine, the design of radiopharmaceuticals often relies on a ligand-bifunctional chelator-radioisotope framework. nih.gov The coordination chemistry of the radiometal is paramount, as it dictates the geometry and stability of the resulting complex, which in turn influences its biological distribution and targeting capabilities. psu.edu

Structural Features of the Macropa Ligand Scaffold and its Chemical Modifiability

The macropa ligand is characterized by its 18-membered diaza-18-crown-6 macrocycle, which is substituted with two picolinic acid pendants on the nitrogen atoms. researchgate.netwpmucdn.com This structure provides a pre-organized cavity that is well-suited for encapsulating large metal ions. researchgate.net Density functional theory (DFT) calculations have shown that in complexes with ions like Ba²⁺, La³⁺, and Ra²⁺, the metal center is typically ten-fold coordinated, interacting with the six donor atoms of the crown ring and the nitrogen and oxygen donors from each of the two picolinate (B1231196) side arms. nih.gov

A key feature of the macropa scaffold is its chemical modifiability. The synthesis of derivatives often starts from the parent H2macropa ligand. For instance, the creation of Macropa-NH2 hydrochloride involves the selective amination of the macrocycle. This amino group serves as a versatile handle for further functionalization. It allows for the attachment of various moieties through reactions like the formation of thiourea (B124793) bonds. rsc.org This adaptability is crucial for developing bifunctional chelators, which can both bind a metal ion and be conjugated to a targeting biomolecule, such as an antibody or a small-molecule targeting agent. wpmucdn.com This dual functionality is central to the design of targeted radiopharmaceuticals. wpmucdn.com

This compound as a Pivotal Intermediate in Advanced Chelator Synthesis

This compound is a critical intermediate in the synthesis of more complex, functionalized chelators. medchemexpress.euabmole.commedchemexpress.comfishersci.com Its primary role is to serve as the precursor for Macropa-NCS. medchemexpress.euabmole.commedchemexpress.comfishersci.com The synthesis of Macropa-NCS from this compound typically involves a reaction with thiophosgene (B130339).

The resulting Macropa-NCS is a bifunctional chelator that has garnered significant interest, particularly in the field of targeted alpha therapy (TAT). The isothiocyanate (-NCS) group is highly reactive towards primary amines, allowing for the covalent attachment of the chelator to biomolecules like antibodies (e.g., trastuzumab) or prostate-specific membrane antigen (PSMA)-targeting compounds. medchemexpress.euresearchgate.net Once conjugated, the macropa portion of the molecule can chelate therapeutic radionuclides, such as actinium-225 (B1199940). researchgate.net The stability of the resulting radiometal complex is paramount, and macropa has demonstrated the ability to form highly stable complexes with large radiometals under mild conditions, a significant advantage over other chelators like DOTA which often require heating. mdpi.comnih.gov

The development of such advanced chelators from this compound has facilitated preclinical studies into new cancer therapies. For example, 225Ac-macropa-RPS-070, a conjugate synthesized from a macropa derivative, has shown selective tumor targeting in mouse models of prostate cancer. wpmucdn.comresearchgate.net This highlights the pivotal role of this compound as a foundational building block in the creation of sophisticated chelating agents for medical applications.

| Property | Value | Source |

| Chemical Formula | C26H38ClN5O8 | chemscene.com |

| Molecular Weight | 584.06 g/mol | abmole.comchemscene.com |

| CAS Number | 2443966-86-5 | abmole.comchemscene.com |

| Role | Precursor for Macropa-NCS | medchemexpress.euabmole.commedchemexpress.comfishersci.com |

| IUPAC Name | 4-amino-6-((16-((6-carboxypyridin-2-yl)methyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl)picolinic acid hydrochloride | medkoo.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O8.ClH/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFSSMKPBQSWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38ClN5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Macropa Nh2 Hydrochloride

Synthetic Pathways to Macropa-NH2 Hydrochloride

The synthesis of this compound is a multi-step process that begins with the foundational macrocyclic ligand, H2macropa. This process involves precise chemical modifications to introduce the essential primary amine functionality required for its role as a versatile chemical intermediate.

Amination of H2macropa and Precursor Scaffold Elaboration

The foundational scaffold for this compound is the 18-membered macrocyclic ligand H2macropa, chemically known as N,N′-bis[(6-carboxy-2-pyridil)methyl]-4,13-diaza-18-crown-6. The synthesis of the target compound hinges on the selective amination of this precursor. A common method involves reacting H2macropa with an excess of ammonium (B1175870) chloride under controlled acidic conditions, typically at a pH between 4 and 5. This step is crucial for elaborating the H2macropa scaffold into the aminated version. To prevent the formation of oligomers, which can occur due to intermolecular interactions, the reaction is typically run at a low concentration (≤0.1 M) and under reflux conditions to avoid the premature precipitation of intermediates.

Strategic Introduction of Primary Amine Functionality

The introduction of a primary amine (-NH2) group onto the macropa structure is a strategic modification. This functional group does not possess chelating properties itself but serves as a chemical handle for subsequent conjugation reactions. medkoo.com Its primary purpose is to enable the conversion of the molecule into a bifunctional chelator. evitachem.com The amine group is the reactive site for transformation into other functionalities, most notably the isothiocyanate (-NCS) group, which can then form stable covalent bonds with biomolecules like antibodies. medchemexpress.eu The hydrochloride salt form, or sometimes the trifluoroacetic acid (TFA) salt, helps to stabilize the amine group and improve its handling and solubility characteristics in certain chemical environments. evitachem.com

Selective Protection Group Chemistry in Macropa Synthesis

In the synthesis of complex molecules like this compound, protecting groups are essential for achieving selectivity. numberanalytics.com A protecting group temporarily masks a reactive functional group to prevent it from participating in a chemical reaction, allowing modifications to occur at other sites in the molecule. numberanalytics.comorganic-chemistry.org

During the synthesis of Macropa-NH2 from its precursors, functional groups such as the carboxylic acids on the picolinate (B1231196) arms must be protected to prevent them from reacting during the amination or other modification steps. The choice of protecting group is critical; it must be easy to install, stable under the reaction conditions used for subsequent steps, and easy to remove without affecting other parts of the molecule. pressbooks.pubresearchgate.net For instance, the carboxylic acid groups might be converted to methyl esters during the initial macrocycle alkylation and then hydrolyzed back to carboxylic acids in a final step after the amine functionality has been successfully introduced and secured. nih.gov This orthogonal strategy, where different protecting groups can be removed under different conditions, allows for precise, stepwise control over the synthesis. organic-chemistry.orgsigmaaldrich.com

Derivatization from this compound to Bifunctional Chelators

This compound is rarely the final product; its value lies in its capacity to be derivatized into bifunctional chelators (BFCs). These BFCs retain the metal-chelating properties of the macropa core while incorporating a reactive group for bioconjugation.

Conversion to Macropa-NCS: Reaction Pathways and Process Optimization

The most common derivatization of this compound is its conversion to Macropa-NCS, where the primary amine is transformed into an isothiocyanate (-NCS) group. This group readily reacts with primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, to form a stable thiourea (B124793) linkage.

The conversion is typically achieved by reacting this compound with thiophosgene (B130339) (CSCl2) or, in some protocols, carbon disulfide. evitachem.com The reaction is performed under basic conditions, using a base like sodium carbonate, and in an anhydrous solvent such as acetone. Process optimization involves controlling the molar ratio of reactants, temperature, and reaction time to maximize yield and purity. The resulting product is then purified using techniques like reversed-phase high-performance liquid chromatography (HPLC). It is important to note that the resulting Macropa-NCS has finite stability in aqueous solutions; for example, in a pH 9.1 buffer, it hydrolyzes back to the Macropa-NH2 amine with a half-life of about 1.25 hours. nih.gov

Table 1: Optimized Reaction Conditions for Macropa-NCS Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Reagents | Macropa-NH2·HCl, Thiophosgene (CSCl2) | |

| Base | Sodium carbonate (Na2CO3) | |

| Solvent | Anhydrous Acetone | |

| Molar Ratio | 1:1.9 (Macropa-NH2·HCl : CSCl2) | |

| Temperature | Reflux (56–60°C) | |

| Time | 3 hours |

| Purification | Preparative HPLC | |

Synthesis of Rigidified Macropa Analogues (e.g., H2BZmacropa, H2BZ2macropa) and Their Comparative Synthesis Routes

To improve the preorganization of the chelator for metal binding, rigidified analogues of H2macropa have been developed. nih.gov These variants, such as H2BZmacropa and H2BZ2macropa, incorporate one or two benzene (B151609) rings into the macrocyclic backbone, respectively. cornell.eduosti.gov The hypothesis behind this structural modification is that reducing the conformational flexibility of the macrocycle would preorganize it for more effective chelation. nih.gov

The synthesis of these rigidified ligands involves the alkylation of the corresponding rigid diaza-18-crown-6 macrocycle with 6-(bromomethyl)pyridine-2-carboxylic acid methyl ester, followed by the hydrolysis of the ester groups. nih.govcornell.edu A notable advantage is that the synthesis of the bifunctional version, H2BZmacropa-NCS, is reportedly more straightforward, requiring only 4-5 steps compared to the 9-step pathway for H2macropa-NCS. nih.gov

Table 2: Comparative Overview of Macropa and Rigidified Analogues

| Feature | H2macropa | H2BZmacropa | H2BZ2macropa | Source |

|---|---|---|---|---|

| Macrocycle Core | Standard diaza-18-crown-6 | Contains one benzene ring | Contains two benzene rings | nih.govcornell.edu |

| Synthesis of -NCS form | ~9 steps | ~4-5 steps | N/A | nih.gov |

| Relative La³⁺ Complex Stability | Highest | Lower (by 1 order of magnitude) | Lowest (by 2 orders of magnitude) | osti.govnih.gov |

| Design Rationale | Proven efficacy | Increased rigidity for preorganization | Maximized rigidity for preorganization | nih.govosti.gov |

Table 3: List of Chemical Compounds

| Compound Name | Full Chemical Name or Description |

|---|---|

| This compound | 4-amino-6-((16-((6-carboxypyridin-2-yl)methyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl)picolinic acid hydrochloride |

| H2macropa | N,N′-bis[(6-carboxy-2-pyridil)methyl]-4,13-diaza-18-crown-6 |

| Macropa-NCS | 6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]-4-isothiocyanatopyridine-2-carboxylic acid |

| H2BZmacropa | Rigidified macropa analogue with one benzene ring in the macrocyclic core |

| H2BZ2macropa | Rigidified macropa analogue with two benzene rings in the macrocyclic core |

| Thiophosgene | CSCl2 |

| Ammonium chloride | NH4Cl |

| Sodium carbonate | Na2CO3 |

| Carbon disulfide | CS2 |

| 6-(bromomethyl)pyridine-2-carboxylic acid methyl ester | An alkylating agent used in the synthesis of macropa analogues |

Implementation of Bioorthogonal Ligation Chemistries (e.g., Click Chemistry) for Conjugation

This compound serves as a critical precursor for the synthesis of bifunctional chelators used in targeted radiopharmaceuticals. medchemexpress.euabmole.com The primary amine group on the pyridine (B92270) ring is a key functional handle that allows for further chemical modification, enabling its conjugation to biomolecules. While direct use of the amine in classic "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) is not the most common route, it is the starting point for creating more reactive functionalities tailored for bioorthogonal ligation. sfu.cauni-muenchen.de

The most prominent derivatization of this compound involves its conversion to Macropa-NCS (isothiocyanate). sfu.camedchemexpress.com This is typically achieved by reacting Macropa-NH2 with thiophosgene (CSCl2) in the presence of a base like sodium carbonate. medchemexpress.com The resulting isothiocyanate group (-NCS) is highly reactive towards primary amines, such as those found on the lysine residues of antibodies or other protein-based targeting vectors. This reaction forms a stable thiourea bond, effectively "clicking" the chelator onto the biomolecule. chemsrc.com This method has been successfully used to conjugate the macropa chelator to antibodies like Trastuzumab and to prostate-specific membrane antigen (PSMA) targeting compounds. medchemexpress.euabmole.comchemsrc.com

In the broader context of radiopharmaceutical development, other bioorthogonal ligation strategies are frequently employed, highlighting the modular nature of this field. One such powerful technique is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile like trans-cyclooctene (B1233481) (TCO). universiteitleiden.nlresearchgate.net This reaction is known for its rapid kinetics and high specificity in biological systems. universiteitleiden.nlresearchgate.netbiomaterials.org Researchers have developed methods where a tetrazine-functionalized molecule is reacted with a TCO-modified biomolecule, or vice-versa, to achieve radiolabeling. universiteitleiden.nl Although Macropa-NH2 itself is not directly a part of the Tz/TCO system, its derivative, Macropa-NCS, is used in parallel strategies for creating antibody-drug conjugates for targeted alpha therapy, a field where IEDDA is also a prominent tool. chemsrc.comuniversiteitleiden.nl The principle remains the same: to covalently link a chelator to a targeting moiety with high efficiency and stability.

Purification and Analytical Characterization in Synthetic Organic Chemistry

The successful synthesis and derivatization of this compound rely on robust methods for purification and comprehensive analytical techniques to confirm the structure and purity of the final compounds.

Preparative Chromatographic Techniques for Compound Isolation and Purity

Preparative High-Performance Liquid Chromatography (HPLC) is the primary method for the isolation and purification of this compound and its derivatives. universiteitleiden.nl Reversed-phase HPLC is particularly effective. In a typical protocol, the crude product is isolated via precipitation and then subjected to purification on a C18 column. A gradient elution system is employed, commonly using a mixture of water and acetonitrile (B52724) (ACN), with an additive like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape and resolution. universiteitleiden.nlnih.gov The fractions containing the pure product are collected, combined, and often lyophilized to yield the final compound as a solid. google.com

| Compound | Column Type | Mobile Phase | Gradient Conditions | Reference |

| Macropa-NH2·HCl | Reversed-phase C18 | 0.1% TFA in water/acetonitrile | Acetonitrile gradient | |

| Macropa-NCS | Preparative HPLC | 10% acetonitrile/water (0.2% TFA) | 5–95% acetonitrile gradient over 30 minutes | |

| Macropa-Tz Derivative | Gemini-NX C18 | Water + 0.1% TFA / MeCN-H2O (9:1) + 0.1% TFA | 5 → 80% B over 35 minutes | universiteitleiden.nl |

| DFO*12 Precursor | Preparative HPLC | Water + 0.1% FA / MeOH + 0.1% FA | 75% B -> 85% B -> 95% B | nih.gov |

This table is interactive. Users can sort and filter the data.

Structural Validation through Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry

Once purified, the structural identity of this compound and its derivatives is unequivocally confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms within the molecule.

¹H NMR is used to confirm the presence and connectivity of protons. For the parent macropa ligand, ¹H NMR pD-titrations have been used to determine the pKa values of the carboxylate and amino functional groups. acs.orgunipd.it In the derivatization to Macropa-NCS, ¹H NMR confirms the successful conversion by showing the disappearance of the amine protons and the appearance of aromatic protons characteristic of the isothiocyanate-linked ring.

¹³C NMR provides information on the carbon skeleton of the molecule. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) , often with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), provides a highly accurate mass measurement. universiteitleiden.nlmdpi.com For Macropa-NCS, high-resolution ESI-MS shows the protonated molecular ion [M+H]⁺ at m/z 590.23, which corresponds closely to the calculated mass for its chemical formula. For this compound, the expected molecular weight is 584.06 g/mol . chemscene.comnih.gov

| Technique | Compound | Key Findings | Reference |

| ¹H NMR | macropa ligand | pD-titration revealed pKa values for carboxylate (2.40, 3.13) and amino (6.80, 7.73) functions. | acs.org |

| ¹H NMR | Macropa-NCS | Confirms absence of amine protons and presence of isothiocyanate-linked aromatic protons (δ 7.2–8.1 ppm). | |

| HRMS (ESI-MS) | Macropa-NCS | Shows [M+H]⁺ at m/z 590.23 (Calculated: 590.21 for C₂₇H₃₆N₅O₈S). | |

| HRMS (MALDI-TOF) | Macropa-Tz Derivative | Found [M+H]⁺ at m/z 915.4028 (Calculated: 915.4029 for C₄₁H₅₉N₁₀O₁₂S⁺). | universiteitleiden.nl |

This table is interactive. Users can sort and filter the data.

Coordination Chemistry and Metal Ion Chelation Within the Macropa Framework

Fundamental Principles of Metal-Ligand Complexation by Macropa

The macropa ligand is a macrocyclic chelator featuring an 18-crown-6 (B118740) backbone with two picolinate (B1231196) pendant arms. nih.govacs.org This structure provides a pre-organized cavity with multiple donor atoms—six from the crown ether ring and two nitrogen and two oxygen atoms from the picolinate arms—that can coordinate with a metal ion. researchgate.net The chelation process involves the binding of the metal ion within this cavity, forming a stable complex. The protonation state of the ligand, characterized by its pKa values, influences the complexation process. For macropa, four pKa values have been determined using 1H NMR spectroscopy, corresponding to the carboxylate (pKa ≈ 2.40 and 3.13) and amino (pKa ≈ 6.80 and 7.73) functional groups. nih.govnih.gov These values are critical for understanding the ligand's behavior at different pH levels and for optimizing radiolabeling conditions. researchgate.net A distinctive feature of macropa is its reverse size selectivity, showing a preference for binding larger metal ions over smaller ones. wpmucdn.comnih.gov

Chelation of Radiometals for Nuclear Medicine Research

The unique coordination properties of the macropa framework make it an exemplary chelator for various radiometals used in nuclear medicine.

Macropa has demonstrated exceptional performance in chelating Actinium-225 (B1199940), a promising alpha-emitting radionuclide for targeted alpha therapy. researchgate.netaacrjournals.orgnih.gov It exhibits rapid and efficient complexation of ²²⁵Ac at room temperature, a significant advantage over other chelators like DOTA which often require heating. researchgate.netaacrjournals.org Studies have shown that macropa can complex all available ²²⁵Ac within minutes at submicromolar concentrations. researchgate.net The resulting [²²⁵Ac(macropa)]+ complex displays remarkable stability, remaining intact for over a week when challenged with an excess of competing lanthanum ions or in human serum. researchgate.netnih.gov This high in vivo stability is crucial for preventing the release of free ²²⁵Ac, which could otherwise accumulate in non-target tissues. wpmucdn.comresearchgate.net The superiority of macropa for ²²⁵Ac chelation has been attributed to its pre-organized structure that accommodates the large ionic radius of Ac³⁺. nih.govnih.gov

Lanthanide ions are often used as non-radioactive or diagnostic surrogates for actinium due to their similar chemical properties. nih.govnih.gov Macropa has been shown to form stable complexes with various lanthanides. nih.gov Lanthanum (La³⁺), in particular, serves as a good model for Ac³⁺ due to its comparable ionic radius and coordination chemistry. nih.govresearchgate.net The stability of macropa complexes with lanthanides follows a reverse trend across the series, with larger ions like La³⁺ and Ce³⁺ forming more stable complexes than smaller ions like Lu³⁺. nih.govacs.org For instance, the stability constant (log K) for the La-macropa complex is significantly higher than that for the Lu-macropa complex. nih.govacs.org Time-resolved laser-induced fluorescence spectroscopy (TRLFS) with europium (Eu³⁺) has been employed to study the thermodynamics of complexation, confirming the formation of a 1:1 metal-to-ligand complex. nih.govacs.org

Macropa has also been investigated for its ability to chelate large divalent cations relevant to nuclear medicine and other applications. Radium-223 (²²³Ra) is an alpha-emitter used for treating bone metastases, and its lighter congener, Barium-131 (¹³¹Ba), can serve as a diagnostic partner. researchgate.netmdpi-res.com Macropa exhibits a high affinity for Ba²⁺, forming a stable complex. researchgate.netresearchgate.net This property has also led to its investigation as a potent agent for dissolving barium sulfate (B86663) (BaSO₄) scale, a significant issue in industrial settings. researchgate.net The chelation of Ra²⁺ by macropa has been studied, with density functional theory (DFT) calculations suggesting a ten-fold coordination environment similar to that observed for the Ba²⁺ complex. researchgate.net However, the development of highly stable chelators for large alkaline earth metals like Ra²⁺ remains a challenge. researchgate.netuzh.ch Macropa also forms a highly stable complex with Lead-212 (²¹²Pb), another therapeutically relevant radioisotope. nih.govacs.org

The versatility of the macropa framework extends to the chelation of other radioisotopes. It has been shown to effectively complex Bismuth-213 (²¹³Bi), an alpha-emitter, with rapid kinetics at room temperature. nih.govescholarship.org As mentioned, macropa is also a suitable chelator for ¹³¹Ba. nih.govresearchgate.net However, its utility for smaller main group 2 metals like Strontium-90 (⁹⁰Sr) is considered less optimal compared to its performance with larger ions. nih.gov

Complexation of Divalent Cations (Ra2+, Ba2+, Pb2+) and Challenges Therein

Thermodynamic Stability Investigations of Macropa Metal Complexes

The thermodynamic stability of metal complexes with macropa is a critical determinant of their suitability for in vivo applications. Various analytical techniques, including isothermal titration calorimetry (ITC), time-resolved laser-induced fluorescence spectroscopy (TRLFS), and NMR spectroscopy, have been employed to determine the stability constants (log K) of these complexes. nih.govacs.org

ITC measurements have provided quantitative data on the stability of macropa complexes with several metal ions. nih.govnih.gov These studies have confirmed the high stability of the Pb-macropa complex and the varying stabilities of lanthanide and alkaline earth metal complexes. nih.govacs.org TRLFS, particularly with Eu³⁺, has been instrumental in validating the 1:1 stoichiometry of the complexes and determining their stability constants. nih.govacs.org The combination of these methods provides a comprehensive understanding of the thermodynamic landscape of macropa-metal complexation. nih.gov

Table 1: Stability Constants (log K) of Macropa-Metal Complexes This table is interactive. Users can sort the data by clicking on the column headers.

| Metal Ion | log K | Method | Reference |

|---|---|---|---|

| Pb²⁺ | 18.5 | ITC | nih.govacs.orgnih.gov |

| La³⁺ | 13.9 | ITC | nih.govacs.orgnih.gov |

| Eu³⁺ | 13.0 | ITC | nih.govacs.org |

| Eu³⁺ | 12.9 | TRLFS/¹H NMR | nih.govacs.org |

| Ba²⁺ | 11.0 | ITC | nih.govacs.orgnih.gov |

Table 2: Radiolabeling Stability of Macropa Complexes This table is interactive. Users can sort the data by clicking on the column headers.

| Radioisotope | Stability Order | Method | Reference |

|---|---|---|---|

| ²¹²Pb | 1 | TLC | nih.govacs.orgnih.gov |

| ¹³³La | 2 | TLC | nih.govacs.orgnih.gov |

| ¹³¹Ba | 3 | TLC | nih.govacs.orgnih.gov |

| ²²⁴Ra | 3 | TLC | nih.govacs.orgnih.gov |

Quantitative Determination of Association Constants (log K)

The thermodynamic stability of a metal-ligand complex is quantified by its association constant (log K). A higher log K value indicates a more stable complex. Isothermal titration calorimetry (ITC) is a key technique used to determine these constants for Macropa complexes.

Studies have determined the log K values for Macropa with a range of radiopharmaceutically relevant metal ions. For instance, the log K values for complexes with Pb²⁺, La³⁺, Eu³⁺, Ba²⁺, and Lu³⁺ were found to be 18.5, 13.9, 13.0, 11.0, and 7.3, respectively. nih.gov These values highlight Macropa's high affinity for these metals. The stability of these complexes follows the order: Pb²⁺ > La³⁺ > Ba²⁺ ≈ Ra²⁺ > Lu³⁺. nih.govacs.org

Table 1: Stability Constants (log K) of Macropa Complexes with Various Metal Ions

| Metal Ion | log K |

|---|---|

| Pb²⁺ | 18.5 nih.gov |

| La³⁺ | 13.9 nih.gov |

| Eu³⁺ | 13.0 nih.gov |

| Ba²⁺ | 11.0 nih.gov |

| Lu³⁺ | 7.3 nih.gov |

Data determined at 25 °C with an ionic strength of I = 0.1 M NaCl. nih.gov

Influence of pH and Ionic Strength on Complex Stability

The stability of metal complexes with chelators like Macropa is significantly influenced by the pH and ionic strength of the medium. The protonation state of the ligand's donor atoms, which is pH-dependent, plays a crucial role in its ability to bind metal ions. acs.org

Macropa possesses four pKa values, corresponding to the protonation of its carboxylate and amino functional groups. These have been determined by ¹H NMR to be 2.40, 3.13 (carboxylate functions), 6.80, and 7.73 (amino functions). nih.govacs.org The affinity of Macropa for different metal ions is fine-tuned by adjusting the pH. For example, optimal pH values for determining thermodynamic data for Pb²⁺, La³⁺, and Ba²⁺/Lu³⁺ have been identified as 2, 3.5, and 5, respectively. nih.govacs.org

At physiological pH (7.4), the conditional stability constant (log K') is a more accurate measure of a chelator's affinity, as it accounts for competition from protons. osti.gov Macropa demonstrates a remarkably high conditional stability constant for Ba²⁺ at pH 7.4 (log K' = 10.74), which is significantly greater than that of other common chelators like DOTA and DTPA. nih.gov This high stability under physiological conditions is a key advantage for in vivo applications. osti.gov

Comparative Stability of Macropa and its Rigidified Analogues

Efforts to enhance the stability of Macropa complexes have led to the development of rigidified analogues, where benzene (B151609) rings are incorporated into the macrocyclic core. acs.orgnih.gov It was hypothesized that decreasing the conformational flexibility would preorganize the chelator for more effective metal chelation. acs.orgnih.gov

However, studies comparing Macropa with its rigidified variants, H₂BZmacropa (one benzene ring) and H₂BZ₂macropa (two benzene rings), revealed a decrease in thermodynamic stability for the La³⁺ complexes. osti.govcornell.edu The log K values for the La³⁺ complexes were found to be lower for the rigidified analogues compared to the parent Macropa. osti.gov This was attributed to the electron-withdrawing nature of the phenyl groups, which increases the acidity of the macrocycle and reduces the donor strength of the binding sites. osti.gov

Conversely, other modifications, such as replacing the picolinate arms with 8-hydroxyquinoline (B1678124) groups, have shown varied effects. While the log K value for the Ba²⁺ complex of Macropa is 11.11, the values for analogues with one (macropaquin) and two (macroquin-SO₃) 8-hydroxyquinoline arms are 10.87 and 10.44, respectively, indicating that picolinate arms may be more suitable for chelating large metal ions like Ba²⁺. nih.gov In contrast, for Bi³⁺, the introduction of an 8-hydroxyquinolinate arm in the [Bi(macropaquin)]⁺ complex significantly enhanced kinetic inertness compared to [Bi(macropa)]⁺. nih.gov

Kinetic Inertness and In Vitro Biostability of Radiolabeled Macropa Conjugates

Beyond thermodynamic stability, the kinetic inertness of a radiometal complex is paramount for its successful application in vivo. The complex must remain intact in competitive biological environments to prevent the release of the radionuclide, which could lead to off-target accumulation and toxicity. nih.govacs.org

Evaluation of Complex Integrity in Competitive Biological Media (e.g., Human Serum)

Radiolabeled Macropa conjugates have demonstrated remarkable stability in human serum. For example, [²²⁵Ac(macropa)]⁺ remained intact for over 7-8 days when incubated in human serum. nih.govresearchgate.net Similarly, a bifunctional analogue, macropa-NCS, conjugated to the antibody trastuzumab (macropa-Tmab), retained over 99% of its ²²⁵Ac in human serum after 7 days. nih.gov

Conjugates of Macropa with other targeting vectors have also shown high serum stability. For instance, [²²³Ra][Ra(macropa)] remained approximately 90% intact after 12 days in human serum at 37°C. rsc.org Furthermore, a conjugate of Macropa with a prostate-specific membrane antigen (PSMA)-targeting compound, macropa-RPS-070, was stable and did not release free ²²⁵Ac over 96 hours in mice. nih.gov These findings underscore the high in vitro biostability of Macropa-based radiopharmaceuticals.

Assessment of Transchelation Resistance and Daughter Radionuclide Retention (e.g., ¹³⁴La expulsion from ¹³⁴Ce-chelate)

Transchelation, the transfer of a metal ion from one chelator to another, is a critical challenge for radiometal complexes in vivo. Macropa complexes have shown significant resistance to transchelation. For example, the La³⁺–macropa complex is kinetically stable for three weeks in the presence of a 1000-fold excess of DTPA at pH 7.4. nih.gov

An important aspect of using certain radionuclides is the fate of their daughter isotopes upon decay. In the case of the ¹³⁴Ce/¹³⁴La radionuclide pair, it has been observed that the daughter radionuclide, ¹³⁴La, can be expelled from the Macropa chelate following the decay of the parent ¹³⁴Ce. nih.govresearchgate.netresearchgate.net This phenomenon, confirmed by radio-thin-layer chromatography and reverse-phase high-performance liquid chromatography, is attributed to the recoil effect of the decay process. nih.govresearchgate.net While this highlights a potential challenge in maintaining the integrity of the radiolabeled complex throughout the decay cascade, it also presents opportunities for developing in vivo generator systems. The high in vivo stability of the parent ¹³⁴Ce-Macropa complex itself has been confirmed by rapid urinary excretion and low uptake in the liver and bones compared to free ¹³⁴CeCl₃. nih.govresearchgate.net

Structural Elucidation and Mechanistic Insights into Macropa Metal Interactions

High-Resolution Spectroscopic Probes for Coordination Environment Characterization

Spectroscopic methods are invaluable for characterizing the intricate details of Macropa-metal complexes in both solution and solid states. These techniques offer insights into the coordination number, geometry, and the dynamic behavior of the ligand upon metal binding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of Macropa-metal complexes. Studies involving diamagnetic metal ions, such as La³⁺, Lu³⁺, Y³⁺, and Sc³⁺, have been particularly informative. researchgate.net The formation of a complex is often signaled by characteristic changes in the ¹H NMR spectrum, such as the diastereotopic splitting of the methylene (B1212753) (CH₂) resonances of the picolinamide (B142947) arms. researchgate.net

According to NMR measurements, the conformation of lanthanide-macropa complexes in solution can differ depending on the size of the lanthanide ion. acs.org For instance, complexes with smaller, late lanthanides are likely to adopt a different conformation than those with larger ions like La³⁺. acs.org This suggests a degree of conformational flexibility in the macropa framework that allows it to adapt to the specific ionic radius of the metal it is chelating. Detailed ¹H and ¹³C{¹H} NMR spectra of complexes with La³⁺, Y³⁺, Lu³⁺, and Sc³⁺ in D₂O have provided further evidence for these structural variations. researchgate.net

Interactive Table: NMR Spectroscopic Data for a Macropa Analogue

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Coupling Constant (J in Hz) | Assignment |

| ¹H | 8.07 | dd, J = 7.8, 1.0 | Pyridine (B92270) |

| ¹H | 7.48 | t, J = 7.8 | Pyridine |

| ¹H | 7.27 | dd, J = 7.8, 1.0 | Pyridine |

| ¹H | 6.85 | s | Pyridine |

| ¹H | 4.65 | m | -NCH₂py- |

| ¹H | 3.98 | t, J = 4.9 | -CH₂- |

| ¹H | 3.91 | s | -CH₃ |

| ¹H | 3.75 | m | -CH₂- |

| ¹H | 3.67 | s | -CH₂- |

Data adapted from a study on a related macropa derivative to illustrate typical NMR assignments. researchgate.net

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique used to probe the coordination environment of luminescent metal ions, such as Eu³⁺, when complexed with ligands like macropa. By analyzing the emission spectra and lifetimes, detailed information about the metal speciation can be obtained. acs.org

High-quality emission spectra, which are crucial for resolving the splitting pattern of the ligand-field levels, can be achieved by conducting TRLFS measurements at low temperatures (T < 40 K). acs.org This minimizes physical effects like Doppler broadening and allows for a more precise characterization of the complex. acs.org Such studies have been instrumental in understanding the coordination of macropa with various metal isotopes of radiopharmaceutical interest. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

X-ray Crystallographic Analysis of Solid-State Macropa Complexes

X-ray crystallography provides definitive, atomic-level information about the solid-state structure of Macropa-metal complexes. These studies have been crucial in revealing the coordination geometry and conformational details of the ligand when bound to a metal ion. For example, the crystal structure of a Ba²⁺ complex with a macropa derivative showed a tenfold coordination environment, with the metal ion interacting with the six donor atoms of the crown ether ring and the nitrogen and oxygen donors of the two picolinate (B1231196) side arms. researchgate.net

Crystallographic data has also revealed a significant conformational "toggle" in macropa-type ligands when they bind to lanthanide ions of different sizes. researchgate.netnih.gov Larger lanthanides tend to form 10-coordinate complexes with a nearly C₂-symmetric conformation (Conformation A). nih.gov In contrast, smaller lanthanides induce an 8-coordinate, asymmetric conformation (Conformation B). nih.gov This structural adaptability is a key factor in the ligand's versatile binding properties.

Interactive Table: Crystallographic Insights into Macropa-Lanthanide Complexes

| Lanthanide Size | Coordination Number | Conformation | Symmetry |

| Large | 10 | Conformation A | Nearly C₂ |

| Small | 8 | Conformation B | Asymmetric |

This table summarizes the conformational changes observed in macropa-type ligands upon complexation with different sized lanthanide ions as revealed by X-ray crystallography. researchgate.netnih.gov

Conformational Analysis and Ligand Preorganization in Chelate Formation

The efficiency and selectivity of a chelating agent are heavily influenced by its conformational properties and the degree to which it is "preorganized" for metal binding.

The rigidity of the macrocyclic framework plays a significant role in its binding efficiency and selectivity. Introducing rigid structural elements, such as benzene (B151609) rings, into the macropa backbone can decrease its conformational flexibility. nih.gov This "rigidification" can preorganize the chelator for more effective and stable chelation of large metal ions like Ac³⁺. nih.gov

Theoretical studies and experimental data suggest that increasing the rigidity of the macrocycle enhances the thermodynamic selectivity for large over small lanthanides. colab.ws This is because a rigid macrocyclic core cannot easily distort to effectively accommodate smaller ions. colab.ws This principle has been explored in the design of new macropa analogues with improved properties for specific applications. nih.gov

The interaction between macropa and metal ions can be understood through the "lock-and-key" and "induced fit" models of molecular recognition. The concept of preorganization, where the ligand's conformation in its unbound state is already suitable for binding a specific metal ion, aligns with the "lock-and-key" principle. The rigidified macropa analogues are a prime example of this, being designed to fit a large metal ion with minimal conformational change. nih.gov

On the other hand, the conformational toggle observed in macropa and its derivatives when binding to lanthanides of varying sizes is a clear illustration of the "induced fit" model. researchgate.netnih.gov Here, the ligand adapts its conformation upon interaction with the metal ion to achieve the most stable complex. This flexibility allows a single ligand to effectively chelate a broader range of metal ions, a property that is particularly valuable in the context of theranostic radiopharmaceuticals where matched pairs of diagnostic and therapeutic radionuclides with different ionic radii may be used.

Impact of Macrocyclic Rigidity on Binding Efficiency

Elucidation of Metal Ion Size-Selectivity Patterns

The macrocyclic chelator Macropa, the parent structure of Macropa-NH2 hydrochloride, is distinguished by its unusual "reverse size selectivity"—a thermodynamic preference for binding large metal ions over smaller ones. nih.govacs.orgwpmucdn.com This characteristic is contrary to the behavior of many conventional poly(aminocarboxylate) ligands, such as DOTA, which typically form more stable complexes with smaller metal ions. wpmucdn.com This selectivity is a critical feature, particularly in the context of radiopharmaceutical applications where the stable chelation of large radiometals is required. nih.govacs.org

Detailed research findings, including thermodynamic investigations and density functional theory (DFT) calculations, have provided significant insights into the mechanisms governing this selectivity. The stability of complexes formed between Macropa and various metal ions has been quantified through the determination of stability constants (log K). These studies reveal a clear preference for larger cations. acs.orgnih.gov

A comparative analysis of stability constants for Macropa with various divalent and trivalent metal ions underscores its selectivity. For instance, within the lanthanide series, Macropa demonstrates a notable preference for larger, early lanthanides like Lanthanum(III) over smaller, late lanthanides such as Lutetium(III). acs.orgacs.org Similarly, when complexing alkaline earth metals, it shows high affinity for larger ions like Barium(II) and Radium(II). researchgate.netosti.gov

| Metal Ion | Ionic Radius (Å) for CN=8 | log K | Reference |

|---|---|---|---|

| Pb2+ | 1.29 | 18.5 | acs.orgnih.gov |

| La3+ | 1.16 | 13.9 | acs.orgnih.gov |

| Eu3+ | 1.066 | 13.0 | acs.orgnih.gov |

| Ba2+ | 1.42 | 11.0 | acs.orgnih.gov |

| Lu3+ | 0.977 | 7.3 | acs.orgnih.gov |

The mechanistic basis for Macropa's size selectivity is multifactorial, stemming from its unique structural and electronic properties:

Macrocyclic Cavity and Coordination: The core of the Macropa ligand is an 18-membered diaza-18-crown-6 ring, which provides a spacious and pre-organized cavity well-suited for accommodating large metal ions. researchgate.netosti.gov Structural analyses and DFT calculations show that for large ions like Ba²⁺, La³⁺, and Ra²⁺, the Macropa ligand creates a ten-coordinate environment, engaging the metal ion with six donor atoms from the crown ring and four donor atoms from the two picolinate side arms (two nitrogen and two oxygen donors). nih.govresearchgate.net

Ligand Strain and Conformation: The preference for larger ions is also governed by a delicate balance between the ligand's strain energy upon complexation and the strength of the metal-ligand bonding interactions. osti.gov DFT calculations indicate that Macropa's 18-membered macrocycle is structurally more compatible with larger metal ions, resulting in less reorganization and lower strain energy compared to chelators with smaller rings, like the 12-membered cyclen ring of DOTA. osti.gov Analogues with a more rigid macrocyclic core, such as CHX-macropa, exhibit an even more enhanced thermodynamic selectivity for large lanthanides, as the rigid structure cannot easily distort to effectively accommodate smaller ions. wpmucdn.comcolab.ws

Selectivity Among Large Ions: While Macropa shows a clear preference for large cations, its selectivity among similarly sized ions can be subtle. For example, studies with alkaline earth metals revealed that Macropa is not selective for Ra²⁺ over Ba²⁺, which have comparable ionic radii. osti.gov This suggests a complex interplay between ionic size, bonding interactions, and molecular strain that defines the ultimate stability of the metal-macrocycle complexes. osti.gov Nonetheless, under physiologically relevant conditions (pH 7.4), Macropa is a remarkably superior chelator for Ra²⁺ compared to DOTA, with its complex being 100,000 times more thermodynamically stable. osti.gov

Computational and Theoretical Approaches to Macropa Chemistry

Density Functional Theory (DFT) for Molecular and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as the metal complexes of Macropa-NH2. DFT calculations allow for the optimization of molecular geometries and provide a detailed picture of the bonding and electronic properties.

Researchers employ various DFT functionals, such as PBE0 and TPSSh, combined with appropriate basis sets to model the complexes of the Macropa ligand scaffold with different metal ions. acs.orgacs.org These calculations can accurately predict the coordination environment of the metal ion, revealing which donor atoms of the ligand—including the ether oxygens, amine nitrogens, and picolinate (B1231196) arms—are involved in bonding. nih.gov For instance, DFT-optimized structures of Macropa complexes with large ions like Ba²⁺, La³⁺, and Ra²⁺ show a coordination number of up to 11, involving four nitrogen atoms, six oxygen atoms from the ligand, and one additional water molecule from the solvent. nih.gov In contrast, the Pb²⁺ complex is predicted to have a coordination number of 10, fully satisfied by the ligand itself without a directly coordinated water molecule. nih.gov

The electronic structure and the nature of the metal-ligand bonds are further elucidated using methods like Natural Bond Orbital (NBO) analysis. NBO analysis on the [Ra(macropa)] complex, for example, calculates Wiberg bond indices (WBIs), which measure the bond order. osti.gov These calculations show higher WBIs for the bonds between radium and the carboxylate oxygens (Ra–Oc) compared to the ether oxygens (Ra–Oe) and amine nitrogens (Ra–Na), indicating stronger, more covalent interactions with the picolinate arms. osti.gov

Table 1: Predicted Coordination and Bonding Characteristics for Metal-Macropa Complexes

| Metal Ion | Predicted Coordination Number (CN) | Key Bonding Interactions (from DFT/NBO Analysis) | Reference |

|---|---|---|---|

| La³⁺ | 10 or 11 | Coordination involves ether, amine, and picolinate donors, potentially with one water molecule. | nih.gov |

| Ra²⁺ | 11 | Involves all 10 ligand donor atoms plus one water molecule. NBO analysis shows stronger bonds with picolinate groups. | nih.govosti.gov |

| Pb²⁺ | 10 | Fully coordinated by the ligand's 10 donor atoms; no water in the first coordination sphere. | nih.gov |

| Ac³⁺ | 10 or 11 | DFT studies predict a high thermodynamic stability, with bonding characteristics similar to La³⁺. The 11th coordination site (for H₂O) is highly favorable. | acs.orgresearchgate.net |

| Lu³⁺ | 10 | Complexes with smaller lanthanides like Lu³⁺ show different conformations compared to larger ions. | acs.orgacs.org |

Energetic Analysis of Metal-Ligand Binding and Ligand Reorganization

The total Gibbs free energy of complexation (ΔG°) can be expressed as the sum of the relative ligand strain energy (also called reorganization energy, ΔGS°) and the relative metal-ion binding energy (ΔGB°). acs.org

Ligand Strain/Reorganization Energy (ΔGS°) : This is the energy required to distort the ligand from its most stable, unbound conformation to the geometry it adopts when complexed with the metal ion. nih.gov

Metal-Ligand Binding Energy (ΔGB°) : This is the energy released when the metal ion binds to the pre-organized ligand. nih.gov

Studies on Macropa and its rigidified analogs (H₂BZmacropa and H₂BZ₂macropa) have shown how structural modifications impact these energies. Incorporating benzene (B151609) rings into the macrocyclic backbone enhances the pre-organization of the ligand for metal binding, which lowers the strain energy penalty. nih.govacs.org However, the electron-withdrawing nature of these phenyl groups also reduces the basicity of the donor atoms, leading to a weaker metal-ligand binding energy. nih.gov This trade-off explains the observed lower thermodynamic stability of the rigidified analogs compared to the parent Macropa when complexed with La³⁺. acs.org

Similarly, computational analyses comparing Macropa with the smaller chelator DOTA for binding alkaline earth ions revealed that Macropa's 18-membered ring is better suited for larger ions like Ra²⁺, as it incurs a lower strain energy penalty upon complexation compared to the 12-membered ring of DOTA. rsc.org

Table 2: Relative Energetic Contributions to La³⁺ Complex Stability for Macropa Analogs

| Ligand | Relative Ligand Strain Energy (ΔΔGS°) vs. Macropa | Relative Metal Binding Energy (ΔΔGB°) vs. Macropa | Overall Stability vs. Macropa | Reference |

|---|---|---|---|---|

| BZmacropa²⁻ | -13.95 kJ/mol | +20.98 kJ/mol | Less Stable | nih.gov |

| BZ₂macropa²⁻ | -14.41 kJ/mol | +31.17 kJ/mol | Least Stable | nih.gov |

Prediction of Complex Geometries and Conformational Toggles

The flexible 18-membered ring of Macropa-NH2 can adopt several different conformations upon metal binding. DFT calculations are instrumental in predicting the most stable geometry and understanding how the ligand adapts to metal ions of different sizes. acs.org For Macropa complexes, two principal conformations are often considered: Δ(δλδ)(δλδ) and Δ(λδλ)(λλ). acs.orgresearchgate.net

Computational studies have revealed a fascinating "conformational toggle" across the lanthanide series. DFT calculations predict that for larger lanthanide ions like La³⁺, the Δ(δλδ)(δλδ) conformer is more stable. acs.orgacs.org However, for smaller lanthanide ions from gadolinium to lutetium, the complex is predicted to switch to the Δ(λδλ)(λδλ) conformation as the most stable form. acs.org This conformational change helps the macrocycle better accommodate the smaller ionic radii, and this prediction has been supported by experimental NMR data. acs.orgnih.gov This ability to predict size-based conformational changes is a key strength of theoretical modeling, aiding in the design of ligands with high selectivity for specific metal ions.

Table 3: Predicted Conformational Preference of Macropa Complexes

| Metal Ion Size | Example Ions | Predicted Stable Conformation | Reference |

|---|---|---|---|

| Large | Ac³⁺, La³⁺ | Δ(δλδ)(δλδ) | acs.orgresearchgate.net |

| Small | Lu³⁺, Yb³⁺ | Δ(λδλ)(λδλ) | acs.orgacs.org |

Modeling of Reaction Mechanisms (e.g., Hydrolysis, Chelation Pathways)

Beyond static properties, computational chemistry can model the dynamic processes of complex formation and dissociation. While specific DFT studies detailing the step-by-step chelation pathway or hydrolysis mechanisms for Macropa-NH2 are not extensively published, the methodologies have been applied to similar systems and provide a framework for future investigation. nih.gov

Theoretical approaches can be used to map the potential energy surface of the chelation reaction, identifying transition states and intermediates as the ligand wraps around the metal ion. This would reveal the sequence of donor atom binding and the associated energy barriers, providing insight into the kinetics of complexation. For instance, DFT calculations have been used to explore ligand substitution mechanisms for other chelators, revealing the energetic feasibility of different pathways. nih.gov

Modeling hydrolysis would involve calculating the reaction pathway for the displacement of the metal ion from the Macropa-NH2 chelate by water molecules or other competing species. Such studies are vital for predicting the kinetic inertness and in vivo stability of the complex, a critical parameter for its practical applications. The computational framework exists to explore these mechanisms for Macropa-NH2, which would further enhance its rational development for various applications. nih.gov

Advanced Analytical and Characterization Methodologies in Macropa Research

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an indispensable tool in the synthesis and analysis of Macropa-NH2 hydrochloride, enabling the separation of the target compound from precursors, byproducts, and degradants, as well as the analysis of its subsequent conjugates and radiocomplexes.

Reversed-Phase and Normal-Phase High-Performance Liquid Chromatography (HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the purification and purity assessment of this compound and its functionalized successor, Macropa-NCS. nih.gov The process typically involves a C18 stationary phase, which is nonpolar, and a polar mobile phase, commonly a gradient of acetonitrile (B52724) and water containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govosti.govnih.gov This technique is highly effective for isolating the compound after synthesis and for verifying its purity, which often exceeds 98%. nih.govacs.org

The precursor, this compound, is purified using RP-HPLC following its synthesis. nih.gov Likewise, after the conversion of the amine group to an isothiocyanate to form Macropa-NCS, the product is purified via preparative HPLC to remove unreacted starting materials and side products. osti.govnih.gov Analytical HPLC is then used to confirm the final purity, with detection frequently performed at a wavelength of 254 nm. nih.gov

While RP-HPLC is standard for the chelator itself, normal-phase chromatography has been utilized in the analysis of its radiometal complexes. nih.govresearchgate.net For instance, normal-phase thin-layer chromatography has been used to assess complex formation and stability with various radionuclides. nih.govresearchgate.net

Table 1: Representative HPLC Methodologies for Macropa-NH2 Derivatives

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | nih.govosti.gov |

| Stationary Phase | C18 Column | nih.gov |

| Mobile Phase | Acetonitrile / Water gradient with 0.1% or 0.2% Trifluoroacetic Acid (TFA) | nih.govosti.gov |

| Application | Purification and purity analysis of Macropa-NH2 and Macropa-NCS | nih.govosti.govnih.gov |

| Purity Achieved | >98% | nih.govacs.org |

| Detection | UV at 254 nm | nih.gov |

Radio-Thin-Layer Chromatography (Radio-TLC) for Radiochemical Purity and Stability

Radio-Thin-Layer Chromatography (Radio-TLC) is a critical and rapid method for monitoring the progress of radiolabeling reactions and assessing the radiochemical purity of the resulting complexes. researchgate.netCurrent time information in Calicut, IN. This technique is used to separate the radiolabeled Macropa complex from any free, unchelated radionuclide. biorxiv.org

In a typical application, C18-functionalized TLC plates are used as the stationary phase. biorxiv.orgacs.org A common mobile phase for this analysis is a 1:1 mixture of 10% ammonium (B1175870) chloride and methanol. biorxiv.orgacs.org This system allows for the effective separation of the chelated product from the free radiometal. biorxiv.org

Radio-TLC is also employed to evaluate the stability of the radiocomplexes over time in various physiological media, such as saline, phosphate-buffered saline (PBS), and human serum. acs.orgharvard.edu For example, the ¹³⁴Ce-Macropa-NH2 complex demonstrated high stability, remaining over 95% intact in both PBS/saline and serum after seven days. acs.org These stability studies are crucial for ensuring the complex will not release the radioactive metal ion in vivo before reaching its intended target. researchgate.netharvard.edu

Size-Exclusion Chromatography (SEC) for Conjugate Analysis

Size-Exclusion Chromatography (SEC) is a specialized form of HPLC that separates molecules based on their hydrodynamic volume, or size. This technique is particularly valuable for analyzing Macropa-NH2 derivatives that have been conjugated to larger biomolecules, such as peptides or antibodies. SEC can be used to separate the final, purified conjugate from any unlabeled biomolecules or aggregates that may have formed during the reaction. For instance, it has been used to purify conjugates of Macropa-NCS with the antibody nimotuzumab.

Furthermore, SEC is a powerful tool for evaluating the integrity of radiometal complexes, especially under challenging conditions. It can effectively separate the mass of the intact radiocomplex from that of free radionuclides that may have been released. This method is also useful for detecting aggregation of conjugates. biorxiv.org For example, SEC was used to demonstrate a lack of aggregation in ¹³⁴Ce-MACROPA-PEG4-YS5 conjugates. biorxiv.org

Calorimetric Methods for Quantitative Thermodynamics

Calorimetric techniques provide direct measurement of the heat changes associated with chemical reactions, offering invaluable insight into the thermodynamic forces driving complex formation.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to determine the complete thermodynamic profile of binding interactions in a single experiment. harvard.edu It directly measures the heat released or absorbed during the binding event between a ligand (e.g., Macropa) and a metal ion. nih.gov This allows for the quantification of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a full thermodynamic characterization of complex formation.

ITC studies on the parent chelator, macropa, have been conducted to determine the stability constants (log K) of its complexes with various radiopharmaceutically relevant metal ions, including Pb²⁺, La³⁺, Eu³⁺, Ba²⁺, and Lu³⁺. nih.govresearchgate.net In these experiments, a solution of macropa is titrated into a sample cell containing the metal ion solution at a constant temperature (e.g., 25 °C), and the resulting heat changes are measured. nih.gov

The results from these studies provide a quantitative measure of the stability of different metal-macropa complexes, which is crucial for selecting appropriate radionuclides and predicting the in vivo stability of the resulting radiopharmaceutical. nih.gov

Table 2: Thermodynamic Stability Constants of Metal-Macropa Complexes Determined by ITC

| Metal Ion | Stability Constant (log K) | Source(s) |

|---|---|---|

| Pb²⁺ | 18.5 | nih.govresearchgate.net |

| La³⁺ | 13.9 | nih.gov |

| Eu³⁺ | 13.0 | nih.gov |

| Ba²⁺ | 11.0 | nih.gov |

| Lu³⁺ | 7.3 | nih.govresearchgate.net |

Note: Measurements performed at 25 °C in 0.1 M NaCl. nih.gov

Advanced Spectroscopic Techniques for Structural Information

Spectroscopic methods are essential for elucidating the structural features of this compound and its complexes, confirming its chemical identity, and understanding its protonation behavior.

Structural characterization of Macropa derivatives routinely involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov MS is used to verify the molecular weight of the synthesized compound, ensuring the correct product has been obtained. nih.gov

¹H NMR spectroscopy is particularly useful for confirming the macrocyclic geometry of the chelator. nih.gov Furthermore, ¹H NMR titrations, where spectra are acquired over a range of pH values, are used to determine the acid dissociation constants (pKₐ values) of the ligand's functional groups. nih.gov For the parent macropa chelator, four pKₐ values have been identified, corresponding to its two carboxylate groups (pKₐ ≈ 2.40 and 3.13) and two amino functions (pKₐ ≈ 6.80 and 7.73). nih.govresearchgate.net This information is critical for understanding how the ligand will behave at different pH levels and for optimizing the conditions for metal complexation. nih.gov

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. semineral.es It is particularly valuable for studying the coordination environment of metal ions in complex systems, including those in solution or in biological matrices, without the need for crystalline samples. semineral.es The technique can be divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the metal ion, while the EXAFS region allows for the determination of bond distances, coordination number, and the identity of neighboring atoms. semineral.esresearchgate.net

In the context of macropa research, particularly for its use in chelating large radiometals like actinium-225 (B1199940) (Ac³⁺), understanding the coordination environment is crucial for designing stable complexes. nih.gov Although direct XAS studies on this compound are not extensively published, research on actinium and related f-block elements with similar macrocyclic chelators highlights the technique's importance. For instance, EXAFS studies have been crucial in determining the hydration number and bond lengths of the Ac³⁺ aquo ion, revealing an average Ac-O H₂O bond length of 2.63(1) Å and a high coordination number of 10.9 ± 0.5. nih.gov This fundamental data provides a benchmark for comparison with actinium complexes of chelators like macropa.

Ongoing research leverages EXAFS to characterize the structural features of actinium coordination complexes, which is critical for understanding the factors that dictate their stability in vivo. nih.gov The insights gained from XAS help bridge the gap between the theoretical understanding of actinide chemistry and its practical application in radiopharmaceuticals. nih.gov For example, studies on a related macrocycle, macropa-XL, used XAS to investigate the chelation of Ba²⁺, a surrogate for the large radium ion (Ra²⁺). osti.gov The EXAFS analysis of the [Ba(macropa-XL)] complex in solution yielded an average Ba–O/N bond distance of 2.88(1) Å with an average first-sphere coordination number of 12 ± 2. osti.gov Such studies are vital for rationally designing chelators with cavities and donor atoms optimized for large, therapeutically relevant radiometals.

Potentiometric Titrations for Protonation and Stability Constants

Potentiometric titration is a fundamental analytical method used to determine the thermodynamic stability of metal-ligand complexes and the protonation constants (pKa values) of the ligand itself. nih.gov This technique involves monitoring the pH of a solution containing the ligand as a titrant (a strong acid or base) is added. The resulting titration curve allows for the calculation of the pKa values, which describe the ligand's affinity for protons at different pH levels.

Subsequently, by performing titrations in the presence of a metal ion, the stability constant (log K) of the resulting metal-ligand complex can be determined. nih.gov The stability constant is a quantitative measure of the strength of the interaction between the ligand and the metal ion in equilibrium. A high stability constant is a critical prerequisite for a chelator intended for in vivo use, as it indicates that the complex will remain intact and not release the potentially toxic free radiometal. nih.gov

For the macropa chelator, potentiometric titrations have been employed to determine its protonation constants and the stability constants for complexes with various radiopharmaceutically relevant metal ions. nih.gov These studies provide essential data for predicting the chelator's behavior under physiological conditions. For instance, four protonation constants for macropa have been determined, corresponding to the two carboxylate functions and the two tertiary amine groups of the macrocyclic frame. nih.gov The stability constants show macropa's high affinity for large trivalent lanthanides and its suitability for complexing large ions like Ac³⁺ and Ra²⁺. nih.govnih.gov

The table below presents the protonation constants for the macropa ligand and the stability constants (log K) for its 1:1 complexes with selected metal ions, as determined by potentiometric and related methods.

| Parameter | Value (± uncertainty) | Assignment |

| Protonation Constants (pKa) | ||

| pKa1 | 7.73 (± 0.15) | Amino functions |

| pKa2 | 6.80 (± 0.15) | Amino functions |

| pKa3 | 3.13 (± 0.15) | Carboxylate functions |

| pKa4 | 2.40 (± 0.15) | Carboxylate functions |

| Stability Constants (log K) | ||

| La³⁺ | 15.1 | Metal-Ligand Complex |

| Lu³⁺ | 13.5 | Metal-Ligand Complex |

| Ba²⁺ | 11.11 | Metal-Ligand Complex |

| Ra²⁺ | 9.61 | Metal-Ligand Complex |

| Data sourced from potentiometric titrations and other equilibrium studies. nih.govnih.gov |

This thermodynamic data is fundamental for comparing the efficacy of different chelators and for the rational design of new ligands with improved stability and selectivity for specific therapeutic radionuclides. nih.gov

Applications of Macropa Derived Chelators in Radiopharmaceutical Chemistry Research

Design and Synthesis of Bioconjugates for Targeted Radionuclide Delivery

A key advantage of macropa-derived chelators is the ability to attach them to biological targeting molecules, thereby directing the radioactive payload to specific cells or tissues, such as tumors. This is often achieved through a bifunctional derivative, such as Macropa-NCS, which is synthesized from the Macropa-NH2 hydrochloride precursor. fishersci.fi This allows for covalent bonding to biomolecules.

Conjugation to Antibodies (e.g., Trastuzumab, Codrituzumab, Anti-Human HER2)

Macropa-derived chelators have been successfully conjugated to several monoclonal antibodies for targeted radionuclide delivery. medchemexpress.com

Trastuzumab: This antibody, which targets the HER2 receptor overexpressed in some breast cancers, has been conjugated with a bifunctional macropa analog. medchemexpress.comnih.gov Studies have shown that the resulting radioimmunoconjugate, for instance, with Actinium-225 (B1199940) (²²⁵Ac), demonstrates high stability. researchgate.net For example, ²²⁵Ac-macropa-trastuzumab showed high radiochemical conversion and stability in phosphate-buffered saline (PBS) and human serum. researchgate.net Specifically, after 10 days in PBS, the stability of [²²⁵Ac]Ac-macropa-trastuzumab was 81.9 ± 5.6%, which was significantly higher than that of [²²⁵Ac]Ac-DOTA-trastuzumab (60.1 ± 0.6%). ichor.bio

Codrituzumab (GC33): This antibody targets glypican-3 (GPC3), a biomarker for liver cancer. nih.gov A bifunctional version of a rigid macropa variant, H2BZmacropa-NCS, was conjugated to codrituzumab. nih.govacs.org The resulting [²²⁵Ac]Ac-GC33-BZmacropa conjugate was evaluated for its radiolabeling efficiency and biodistribution. nih.govcornell.edu

Anti-Human HER2: Macropa-NCS has been conjugated to anti-human HER2 antibodies, demonstrating the versatility of this chelator for targeting HER2-positive cancers. fishersci.fimedchemexpress.com

Pelgifatamab: This PSMA-targeting antibody has been linked to a macropa chelator and labeled with actinium-225, creating ²²⁵Ac-macropa-pelgifatamab. aacrjournals.org This novel targeted alpha therapy agent has shown promising preclinical efficacy in prostate cancer models. aacrjournals.org

Conjugation to Small-Molecule Targeting Agents (e.g., PSMA-targeting compounds, RPS-070, Peptides like αMSH)

In addition to large antibodies, macropa chelators can be attached to smaller targeting molecules, which can offer advantages in terms of pharmacokinetics and tumor penetration.

PSMA-Targeting Compounds: Prostate-Specific Membrane Antigen (PSMA) is a well-established target for prostate cancer. Several macropa-based radiopharmaceuticals targeting PSMA have been developed. mdpi.com

RPS-070: A bifunctional macropa analog, macropa-NCS, was conjugated to the PSMA-targeting compound RPS-070. nih.govresearchgate.net The resulting ²²⁵Ac-macropa-RPS-070 showed selective tumor targeting in preclinical models. nih.govresearchgate.net

PSMA-617: Macropa-derived chelators have been conjugated to the well-characterized PSMA-617 targeting biomolecule. mdpi.comnih.gov These conjugates demonstrated high radiolabeling efficiency and stability. mdpi.com

PSMA-Trillium: A novel PSMA-targeting radioligand, Ac-PSMA-Trillium, incorporates a macropa chelator for stable labeling with actinium-225. aacrjournals.org This compound also features an albumin-binding domain to extend its circulation time. aacrjournals.org

Peptides like αMSH: The alpha-melanocyte-stimulating hormone (αMSH) peptide can target melanoma cells. A macropa-α-CycMSH bioconjugate has been synthesized for potential use in malignant melanoma therapy. sfu.ca

Macropa Ligand Core in Targeted Alpha Therapy (TAT) Chelator Development

Targeted Alpha Therapy (TAT) is a promising cancer treatment approach that uses alpha-emitting radionuclides to deliver highly potent and localized radiation to cancer cells. The macropa ligand core is exceptionally well-suited for TAT due to its ability to stably chelate large alpha-emitting radionuclides like Actinium-225 (²²⁵Ac). researchgate.netnih.govmedchemexpress.com

The 18-membered macrocyclic structure of macropa provides a pre-organized cavity that is an excellent size match for large cations like Ac³⁺. researchgate.netmdpi.com This results in the formation of highly stable complexes under mild conditions, often at room temperature, which is a significant advantage over other chelators like DOTA that frequently require heating. mdpi.commdpi.commdpi.com This mild labeling condition is particularly beneficial for heat-sensitive biomolecules like antibodies. mdpi.com

Research has consistently demonstrated the superiority of macropa over DOTA for chelating ²²⁵Ac. acs.orgnih.gov The [²²⁵Ac(macropa)]⁺ complex has shown remarkable stability over several days, even when challenged with other ions or in human serum. nih.govresearchgate.net This high in vivo stability is crucial for minimizing the release of free ²²⁵Ac, which can cause toxicity to healthy tissues. mdpi.com The development of bifunctional macropa derivatives has further facilitated its use in TAT by allowing for conjugation to various targeting vectors. researchgate.net

Exploration of Theranostic Pair Chemistry with Macropa Scaffolds (e.g., ¹³²La/¹³⁵La, ¹³⁴Ce/²²⁵Ac)

Theranostics involves the use of a matched pair of radionuclides, one for diagnosis (imaging) and one for therapy, using the same targeting molecule. This approach allows for patient screening, dosimetry, and monitoring of treatment response. The macropa scaffold is proving to be a versatile platform for developing such theranostic agents.

¹³²La/¹³⁵La: The lanthanum isotopes ¹³²La and ¹³⁵La represent a potential theranostic pair. ¹³²La is a positron emitter suitable for PET imaging, while ¹³⁵La emits Auger electrons, making it therapeutic. nih.govresearchgate.net Macropa has been identified as an effective chelator for these radiolanthanides, showing superior molar activity compared to other chelators under similar conditions. nih.gov The ability of macropa to efficiently chelate both diagnostic ¹³²La and therapeutic ¹³⁵La makes it a promising scaffold for lanthanum-based theranostics. nih.govescholarship.org

¹³⁴Ce/²²⁵Ac: The chemistry of lanthanides is often used as a surrogate for actinides due to their similar ionic radii. Cerium-134 (¹³⁴Ce) can serve as a PET imaging surrogate for the therapeutic alpha-emitter ²²⁵Ac. Macropa has been shown to efficiently chelate ¹³⁴Ce. researchgate.net The development of ¹³⁴Ce-labeled macropa conjugates allows for preclinical imaging studies to predict the in vivo behavior of the corresponding ²²⁵Ac-labeled therapeutic agent. thno.org This is exemplified by the use of ¹³⁴Ce-Macropa-PEG-YS5 for micro-PET imaging in xenograft models. researchgate.net

Comparative Studies with Benchmark Chelators (e.g., DOTA, DTPA) in Radiochemistry

To establish the utility of new chelators, it is essential to compare their performance against well-established standards like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). Multiple studies have highlighted the advantages of macropa over these benchmark chelators, particularly for larger radiometals.

Macropa consistently demonstrates superior radiolabeling efficiency and complex stability, especially for ²²⁵Ac. researchgate.netmdpi.comnih.govresearchgate.net

| Feature | Macropa | DOTA | Reference |

| ²²⁵Ac Labeling Conditions | Room temperature, 5 minutes | Elevated temperatures (≥ 90°C) | researchgate.netmdpi.comsnmjournals.org |

| ²²⁵Ac Complex Stability | High in vivo and in vitro stability | Less stable, potential for in vivo dissociation | researchgate.netmdpi.comsnmjournals.org |

| ¹³⁴Ce Labeling Yield | >95% at low ligand-to-metal ratios | 94.2% only at a 10:1 ligand-to-metal ratio | researchgate.net |

| Impact of Metal Contaminants | Not inhibited by up to 50 ppm of contaminants | Dramatically impacted at 5 ppm | snmjournals.org |

| Stability of Trastuzumab Conjugate | 81.9% intact after 10 days in PBS | 60.1% intact after 10 days in PBS | ichor.bio |

Studies have shown that macropa can quantitatively label ²²⁵Ac at submicromolar concentrations at room temperature, whereas DOTA requires heating to achieve comparable yields. researchgate.netsnmjournals.org Furthermore, the resulting [²²⁵Ac]Ac-macropa complex is more stable in vivo than the [²²⁵Ac]Ac-DOTA complex. mdpi.com This is attributed to the larger cavity size of the 18-membered macropa ring, which better accommodates the large Ac³⁺ ion compared to the smaller 12-membered ring of DOTA. mdpi.com Similar advantages for macropa have been observed with radiolanthanides like ¹³³La and ¹³⁴Ce. acs.orgresearchgate.netnih.gov

Development of Next-Generation Chelators for Challenging Radionuclides (e.g., Radium, Bismuth)

The success of macropa with actinium and lanthanides has spurred research into developing next-generation chelators based on its scaffold for other medically relevant but challenging radionuclides.

Radium: Radium-223 is an alpha-emitter approved for the treatment of bone metastases. However, its clinical use is limited to its simple chloride form due to the lack of a stable chelator. mdpi.com The macropa ligand has been investigated for its ability to chelate radium, with studies showing that it can form stable, water-soluble complexes. acs.orgnih.gov The in vivo stability of the ¹³¹Ba-labeled macropa complex, a chemical surrogate for radium, provides a basis for the development of macropa-based chelators for radium isotopes. researchgate.net

Bismuth: Bismuth-213 is another alpha-emitter with therapeutic potential. acs.org An analogue of macropa was synthesized and its complexation with bismuth-207 (B1239042) (as a surrogate for alpha-emitting bismuth isotopes) was studied, demonstrating the formation of highly stable complexes. rsc.org This suggests that macropa-based ligands could be effective for developing bismuth-based radiopharmaceuticals.

The ongoing research into modifying the macropa backbone, for instance by incorporating benzene (B151609) rings to create more rigid structures like H2BZmacropa, aims to further improve the stability and pharmacokinetic properties of the resulting radiometal complexes. nih.gov These efforts are paving the way for a new generation of highly effective and specific targeted radiopharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Macropa-NH2 hydrochloride?